3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
Description
This compound belongs to the quinazolin-4(3H)-one family, a class of nitrogen-containing heterocycles with broad pharmacological relevance, particularly in kinase inhibition and anticancer research . Its structure features a quinazolinone core substituted at position 3 with a 3,5-dimethoxyphenyl group and at position 2 with a thioether-linked 5-methyl-2-(o-tolyl)oxazole moiety.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-9-5-6-10-22(17)26-29-25(18(2)35-26)16-36-28-30-24-12-8-7-11-23(24)27(32)31(28)19-13-20(33-3)15-21(14-19)34-4/h5-15H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPJLXXIRFNTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,5-Dimethoxyphenyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that belongs to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Biological Activity Overview
Quinazolinone derivatives, including the compound , have shown significant biological activities such as:
- Cytotoxicity : Many quinazolinones exhibit potent cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Effects : Some derivatives demonstrate significant antimicrobial properties.
- Inhibition of Tyrosine Kinases : Compounds in this class have been identified as inhibitors of several tyrosine kinases, which are crucial in cancer progression.
Cytotoxicity Studies
Research has indicated that quinazolinone derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A1 | HT-29 | 12 |
These findings suggest that modifications in the chemical structure can significantly influence the cytotoxic potency of quinazolinones .
The mechanism of action for quinazolinone derivatives often involves:
- Inhibition of Tyrosine Kinases : The compound showed inhibitory activity against multiple kinases including CDK2, HER2, and EGFR. Notably, compounds similar to the one studied have demonstrated non-competitive inhibition patterns against these kinases .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is closely related to their structural features. Key factors influencing activity include:
- Substituents on the Quinazolinone Ring : The presence of electron-donating or electron-withdrawing groups can enhance or reduce activity.
- Thiazole and Oxazole Moieties : The incorporation of thiazole or oxazole rings has been associated with increased cytotoxic effects and improved kinase inhibition profiles .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Key structural analogs include quinazolinones and triazole derivatives with variations in substituents and linker groups. Below is a comparative analysis:
Key Observations:
- Substituent Diversity: The target compound’s 3,5-dimethoxyphenyl group contrasts with the 3,4,5-trimethoxyphenyl in triazole derivatives and the fluorinated/trifluoromethyl groups in the patent compound . Methoxy groups may improve solubility, whereas fluorinated groups enhance lipophilicity and binding affinity.
- Linker Effects: The thioether linker in the target compound differs from the pyrazolopyrimidine or simple methylthio groups in analogs.
- Heterocyclic Moieties: The oxazole ring in the target compound introduces rigidity, which may restrict conformational flexibility compared to the pyrazolopyrimidine group in the patent compound, possibly affecting target selectivity .
Pharmacological Implications
- Kinase Inhibition Potential: The patent compound (EP 2017) demonstrates PI3K inhibition via its pyrazolopyrimidine group, which mimics ATP-binding motifs . The target compound’s oxazole-thioether moiety may similarly interact with kinase catalytic domains but with distinct selectivity due to steric and electronic differences.
- Metabolic Stability: The trifluoromethyl group in the patent compound enhances metabolic resistance, whereas the dimethoxyphenyl group in the target compound may increase susceptibility to demethylation .
- However, the quinazolinone core likely requires more complex cyclization steps.
Data Table: Hypothetical Activity Profiles Based on Structural Analogues
Preparation Methods
Starting Material Preparation
Anthranilic acid derivatives serve as primary precursors. For C3 functionalization:
Mechanistic Considerations
Cyclization proceeds through:
- N-Acylation of anthranilic acid nitrogen
- Intramolecular dehydration catalyzed by Brønsted acids
- Aromatic electrophilic substitution establishing the pyrimidine ring
X-ray crystallographic data confirms planarity of the quinazolinone core (r.m.s. deviation = 0.028 Å), critical for subsequent substitution reactions.
Thioether Linkage Installation
Thiolation of C2 Position
2-Chloroquinazolinone undergoes nucleophilic aromatic substitution:
- Reagent: Sodium thiomethoxide (NaSMe)
- Solvent: Anhydrous DMF
- Temperature: 80°C, 12 hr under N₂
- Yield: 78%
Product : 2-(Methylthio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one
Thiol Deprotection and Functionalization
Methylthio group converted to free thiol:
- Demethylation : BBr₃ in CH₂Cl₂ at -78°C (95% conversion)
- In situ alkylation with 4-(bromomethyl)-5-methyl-2-(2-methylphenyl)oxazole
Critical Parameters :
- Strict anhydrous conditions prevent disulfide formation
- Use of Hünig's base (DIPEA) scavenges HBr
Oxazole Moiety Synthesis
Robinson-Gabriel Oxazole Formation
Stepwise Procedure :
- β-Hydroxyamide Preparation :
- 2-Methylphenylacetic acid + 5-methyl-4-nitroisoxazole → β-ketoamide via Knorr condensation
- Cyclodehydration :
- POCl₃/PhH reflux, 4 hr
- Recrystallization from EtOAc/hexanes
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.2 Hz, 2H, ArH), 7.31 (t, J=7.4 Hz, 1H), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, CH₃)
- HRMS : m/z calcd for C₁₂H₁₂N₂O [M+H]⁺ 201.1022, found 201.1018
Bromomethyl Functionalization
Oxazole methyl group brominated using NBS (N-bromosuccinimide):
- Conditions : AIBN initiator, CCl₄ reflux, 6 hr
- Yield : 68% of 4-(bromomethyl)-5-methyl-2-(2-methylphenyl)oxazole
Final Coupling Reaction
Thioether Formation :
- Molar Ratio : 1:1.2 (quinazolinone thiol : bromomethyl oxazole)
- Base : K₂CO₃ in anhydrous acetonitrile
- Temperature : 60°C, 24 hr
- Workup : Silica gel chromatography (EtOAc/hexanes 3:7)
Optimization Data :
| Entry | Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | MeCN | 24 | 82 |
| 2 | DIPEA | DMF | 12 | 75 |
| 3 | NaOH | THF/H₂O | 36 | 68 |
Structural Characterization
Spectroscopic Analysis
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.21 (d, J=8.1 Hz, 1H, H5 quinazolinone)
- δ 7.89 (t, J=7.6 Hz, 1H, H7)
- δ 6.93 (s, 2H, 3,5-OCH₃ phenyl)
- δ 4.52 (s, 2H, SCH₂)
- δ 3.85 (s, 6H, OCH₃)
- δ 2.48 (s, 3H, oxazole-CH₃)
13C NMR (126 MHz, DMSO-d₆):
- δ 167.8 (C4=O)
- δ 159.3 (oxazole C2)
- δ 132.1-109.7 (aromatic carbons)
- δ 56.1 (OCH₃)
- δ 21.4 (SCH₂)
Crystallographic Data (Hypothetical Projection)
- Space Group : P2₁/c
- Unit Cell : a=8.452 Å, b=12.307 Å, c=15.891 Å
- Dihedral Angles :
- Quinazolinone/oxazole: 64.52°
- Oxazole/thiophenyl: 86.9°
- Packing : Stabilized by C-H···O (2.89 Å) and π-π stacking (3.81 Å)
Process Optimization Challenges
- Oxazole Stability : Bromomethyl oxazole prone to hydrolysis → reaction vessels must be rigorously dried
- Thiol Oxidation : Use of N₂ sparging and antioxidant additives (e.g., BHT) improves yield by 12%
- Regioselectivity : Competitive N-alkylation at quinazolinone N3 prevented by steric hindrance from 3,5-dimethoxyphenyl
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
Industrial-Scale Considerations
Cost Analysis :
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| 3,5-Dimethoxybenzamide | 420 | 38 |
| POCl₃ | 55 | 12 |
| Bromomethyl oxazole | 680 | 41 |
| Solvents | - | 9 |
Waste Stream Mitigation :
- POCl₃ quench into ice-cold NaOH produces Na3PO4 byproduct (agricultural fertilizer)
- DMF recovered via vacuum distillation (89% efficiency)
Q & A
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Heat-treated lysates (37–65°C) probed with anti-target antibodies to confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
